N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
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Overview
Description
N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a methoxyethyl group, a thiophene ring, and a cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropanation reactions, such as the Simmons-Smith reaction, where a methylene transfer reagent is used.
Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxyethyl moiety.
Formation of the oxalamide linkage: This final step involves the reaction of an amine with oxalyl chloride to form the oxalamide bond under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and cyclopropyl group can play crucial roles in binding to these targets, while the oxalamide linkage can influence the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring structure.
Cyclopropyl derivatives: Compounds such as cyclopropylamine and cyclopropylcarbinol contain the cyclopropyl moiety.
Oxalamide derivatives: Compounds like N,N’-dimethyloxalamide and N,N’-diethyloxalamide feature the oxalamide linkage.
Uniqueness
N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that are not found in simpler analogs. The presence of the methoxyethyl group, thiophene ring, and cyclopropyl moiety in a single molecule allows for diverse reactivity and functionality.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-18-7-6-14-11(16)12(17)15-9-13(4-5-13)10-3-2-8-19-10/h2-3,8H,4-7,9H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDWCTCODRJNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1(CC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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